molecular formula C17H18ClFN2OS B2844415 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide CAS No. 2034400-12-7

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide

Cat. No.: B2844415
CAS No.: 2034400-12-7
M. Wt: 352.85
InChI Key: AFIXZRAFLNHYKT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is a class of compounds containing a benzoyl group connected to an amide group . Benzamides and their derivatives have been studied for their antimicrobial and antiproliferative properties .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

A study by Desai, Rajpara, and Joshi (2013) explored the microwave-induced synthesis of 5-arylidene derivatives bearing a fluorine atom, which led to the creation of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides. These compounds were tested against various microbial strains, demonstrating significant antimicrobial activity, particularly against selected bacterial and fungal strains. The fluorine atom's presence was crucial for enhancing antimicrobial effectiveness Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. Journal of Fluorine Chemistry, 145, 102-111.

Synthesis and Antitumor Evaluation of Benzothiazole Derivatives

In another study, Racané et al. (2006) synthesized novel 6-amino-2-phenylbenzothiazole derivatives with various substituents, such as amino, dimethylamino, or fluoro, on the phenyl ring. These compounds exhibited cytostatic activities against multiple malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, highlighting their potential as antitumor agents Racané, L., Stojković, R., Tralić-Kulenović, V., & Karminski-Zamola, G. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333.

Catalytic Activity of Nickel Ferrite Nanoparticles

T. N. Rao and colleagues (2019) explored the use of nickel ferrite nanoparticles in synthesizing 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, highlighting a novel approach in catalyst application. The synthesized compounds showed promising antioxidant and antimicrobial activities, indicating their potential in medical and pharmaceutical applications Rao, T. N., Rao, N., Parvatamma, B., Devi, V., & Naidu, T. M. (2019). Catalytic activity of nickel ferrite nanoparticles in synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one and its evalute the biological activity. Bulletin of The Chemical Society of Ethiopia, 33(3), 517-526.

Properties

IUPAC Name

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2OS/c18-12-7-4-8-13(19)16(12)17(22)20-9-15-21-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIXZRAFLNHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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